

Introduction: The Strategic Value of a Privileged Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-(3-Bromophenyl)-1*H*-imidazole**

Cat. No.: **B1594229**

[Get Quote](#)

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.^{[1][2]} Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent component in drug candidates designed to interact with a wide array of biological targets.^[1]

The compound **5-(3-Bromophenyl)-1*H*-imidazole** (CAS: 53848-00-3) enhances the utility of this core scaffold by incorporating a bromophenyl moiety.^[3] This functional group serves as a highly versatile synthetic handle, enabling a multitude of subsequent chemical transformations. The bromine atom is particularly amenable to modern cross-coupling reactions, allowing for the systematic and efficient diversification of the core structure.^[4] This capability is paramount in drug discovery for building compound libraries and performing structure-activity relationship (SAR) studies. This guide will explore the technical details that make this compound a valuable asset in the pursuit of novel therapeutics.

Section 1: Physicochemical Properties and Analytical Characterization

Accurate characterization is the foundation of reproducible scientific research. **5-(3-Bromophenyl)-1*H*-imidazole** is an organic compound typically supplied as a solid with purity levels ranging from 95% to over 98%.^{[5][6]}

Property	Value	Source(s)
CAS Number	53848-00-3	[5] [6] [7]
Molecular Formula	C ₉ H ₇ BrN ₂	[6]
Molecular Weight	223.07 g/mol	[6] [8]
Purity	95-98%	[5] [6]
Appearance	Off-white to light yellow solid (Typical)	Inferred from supplier data
SMILES	<chem>Brc1ccccc(c1)c2[nH]cnc2</chem>	[6]

Spectroscopic Signatures

The identity and purity of **5-(3-Bromophenyl)-1H-imidazole** are unequivocally confirmed through a combination of standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of the molecule.
 - ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for both the imidazole and the bromophenyl rings. Protons on the imidazole ring typically appear in the aromatic region, often between 6.7 and 7.7 ppm.[\[9\]](#) The protons on the disubstituted benzene ring will present as a complex multiplet pattern, also in the aromatic region.
 - ¹³C NMR: The carbon spectrum provides confirmation of the carbon framework. Key resonances for the imidazole C4/C5 atoms are expected between 124 and 133 ppm.[\[9\]](#) The carbon atom directly bonded to the bromine (C-Br) will show a characteristic shift, and the remaining aromatic carbons will appear in the typical 120-140 ppm range.
- Mass Spectrometry (MS): This technique confirms the molecular weight and elemental composition. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will display a characteristic isotopic pattern. The molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak of almost identical intensity, providing definitive evidence for the presence of a single bromine atom in the molecule.[\[10\]](#)

- High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.[11] Purity is determined by integrating the area of the product peak relative to the total area of all observed peaks at a specific UV wavelength.

Section 2: Synthesis and Purification

While multiple routes to substituted imidazoles exist, a robust and common approach is the Debus-Radziszewski imidazole synthesis.[12][13] This methodology offers a convergent pathway from readily available starting materials.

Proposed Synthetic Pathway: Debus-Radziszewski Reaction

This one-pot reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of **5-(3-Bromophenyl)-1H-imidazole**, a logical precursor would be 3-bromophenylglyoxal, which reacts with formaldehyde and a source of ammonia.

Caption: Proposed synthesis of **5-(3-Bromophenyl)-1H-imidazole**.

Experimental Protocol: Synthesis

- Reaction Setup: To a round-bottom flask, add 3-bromophenylglyoxal (1.0 eq), ammonium acetate (3.0-5.0 eq), and a suitable solvent such as glacial acetic acid.
- Addition of Aldehyde: Add formaldehyde (1.1 eq, typically as a 37% aqueous solution) to the mixture.
- Heating: Heat the reaction mixture to reflux (approx. 120 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for using excess ammonium acetate is to ensure a sufficient supply of ammonia for the condensation.
- Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

- Neutralization: Carefully neutralize the solution by the slow addition of a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate) until the pH is ~7-8. This step precipitates the crude product.
- Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

Purification: Flash Column Chromatography

Flash column chromatography is the preferred method for purifying the crude product to achieve high purity suitable for subsequent research.[\[14\]](#)

Caption: General workflow for purification by flash chromatography.

Experimental Protocol: Purification

- Column Preparation: Prepare a silica gel column using a suitable non-polar solvent like hexane or heptane. The column size should be chosen based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
- Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the prepared column (dry loading). This technique generally provides better separation than loading the sample in a liquid solution.
- Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding an eluting solvent like ethyl acetate or methanol. A typical gradient might be from 0% to 50% ethyl acetate in hexane.
- Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
- Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified **5-(3-Bromophenyl)-1H-imidazole**.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of **5-(3-Bromophenyl)-1H-imidazole** lies in its potential as a versatile starting material for creating diverse and complex molecules.

The Bromophenyl Moiety: A Gateway to Molecular Diversity

The carbon-bromine (C-Br) bond is a cornerstone of modern synthetic chemistry, serving as a reactive site for numerous palladium-catalyzed cross-coupling reactions.[\[1\]](#)[\[4\]](#) This allows for the strategic introduction of various substituents at the phenyl ring, enabling extensive exploration of the chemical space around the imidazole core.

Caption: Key cross-coupling reactions utilizing the C-Br bond.

- Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl groups.
- Sonogashira Coupling: Reacting with terminal alkynes to introduce alkynyl functionalities, often used as linkers or pharmacophores.
- Buchwald-Hartwig Amination: Reacting with amines to form C-N bonds, introducing a wide range of amino groups that can modulate solubility and biological interactions.

Potential Therapeutic Applications

While specific biological activity data for **5-(3-Bromophenyl)-1H-imidazole** is not extensively published, the imidazole scaffold is implicated in a vast range of therapeutic areas.[\[2\]](#)[\[15\]](#) Based on related structures, several promising avenues for research can be proposed.

- Anticancer Agents: Numerous imidazole-containing compounds exhibit anticancer properties.[\[13\]](#)[\[16\]](#) A recent study on structurally related 5-(3-Bromophenyl)-1,2,4-triazoles demonstrated significant anticancer activity, with evidence suggesting tubulin inhibition as a potential mechanism of action.[\[10\]](#) Derivatization of **5-(3-Bromophenyl)-1H-imidazole** could yield novel compounds targeting microtubule dynamics.
- Antimicrobial and Antifungal Agents: The imidazole core is famously found in many antifungal drugs (e.g., clotrimazole, miconazole).[\[13\]](#) The development of novel imidazole derivatives

remains a key strategy in combating microbial and fungal infections, particularly those with growing resistance.[2][17]

Caption: Conceptual pathway from core scaffold to therapeutic applications.

Section 4: Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling **5-(3-Bromophenyl)-1H-imidazole**. Information is derived from safety data sheets (SDS) of structurally similar compounds.[18][19][20][21][22]

Precaution	Guideline
Personal Protective Equipment (PPE)	Wear nitrile gloves, a lab coat, and chemical safety goggles.[20][21]
Handling	Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[19][22]
Storage	Store in a tightly sealed container in a cool, dry place away from incompatible substances.[8][19]
First Aid (Exposure)	Skin: Wash off immediately with plenty of soap and water.[22] Eyes: Rinse cautiously with water for several minutes.[18][19] Inhalation: Move person to fresh air.[18] Seek medical attention if irritation persists.
Hazards	May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][19]

Conclusion

5-(3-Bromophenyl)-1H-imidazole is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its structure combines the biologically relevant imidazole core with a synthetically versatile bromophenyl group. This combination provides researchers with a

robust platform for generating novel, diverse, and complex molecules. Through well-established synthetic and purification protocols, this building block can be reliably prepared for use in medicinal chemistry campaigns targeting a wide spectrum of diseases, from cancer to microbial infections. Its potential is limited only by the creativity of the chemists who employ it.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. CAS 53848-00-3: 5-(3-bromophenyl)-1H-imidazole [cymitquimica.com]
- 4. nbino.com [nbino.com]
- 5. 53848-00-3 Cas No. | 5-(3-Bromophenyl)-1H-imidazole | Apollo [store.apolloscientific.co.uk]
- 6. Synthonix, Inc > 53848-00-3 | 5-(3-Bromophenyl)-1H-imidazole [synthonix.com]
- 7. 5-(3-Bromophenyl)-1H-imidazole - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. 53848-00-3|5-(3-Bromophenyl)-1H-imidazole|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Imidazole synthesis [organic-chemistry.org]
- 13. Imidazole - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmbio.byu.edu [mmbio.byu.edu]
- 19. aksci.com [aksci.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of a Privileged Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594229#5-3-bromophenyl-1h-imidazole-cas-number-53848-00-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com